molecular formula C5H7N3S B2743067 (2E)-3-amino-2-cyanobut-2-enethioamide CAS No. 758721-53-8

(2E)-3-amino-2-cyanobut-2-enethioamide

Cat. No.: B2743067
CAS No.: 758721-53-8
M. Wt: 141.19
InChI Key: JQWNLZOXXAMQLU-UHFFFAOYSA-N
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Description

(2E)-3-amino-2-cyanobut-2-enethioamide is a chemical compound offered for research and development purposes. The specific properties, mechanism of action, and primary applications for this compound are currently the subject of ongoing scientific investigation. Researchers are exploring its potential utility, which may include roles as a synthetic intermediate or building block in the development of novel pharmaceuticals and agrochemicals. Its structure suggests potential reactivity that could be valuable in organic synthesis. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for any form of human or animal consumption. Researchers should consult the relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-amino-2-cyanobut-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-3(7)4(2-6)5(8)9/h7H2,1H3,(H2,8,9)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWNLZOXXAMQLU-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C(=S)N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2e 3 Amino 2 Cyanobut 2 Enethioamide

Established Synthetic Pathways for (2E)-3-amino-2-cyanobut-2-enethioamide

Established synthetic strategies for compounds structurally related to this compound often rely on the condensation of reactive precursors to build the core structure. While direct synthesis of the target molecule is not extensively documented, analogous reactions provide a foundational understanding of potential pathways.

Condensation Reactions in the Formation of the Enethioamide Core

The formation of the enethioamide core of this compound can be conceptually approached through the reaction of a suitable enamine precursor with a thioacylating agent. A plausible and established method for similar structures involves the reaction of β-aminocrotononitrile with an appropriate isothiocyanate. This reaction capitalizes on the nucleophilic character of the enamine nitrogen to attack the electrophilic carbon of the isothiocyanate.

Another potential route involves the Thorpe-Ziegler reaction, a base-catalyzed self-condensation of nitriles, which is a known method for producing β-enaminonitriles. While this reaction typically leads to cyclic ketones after hydrolysis, the intermediate enaminonitrile could potentially be intercepted and further functionalized to introduce the thioamide group.

The Gewald reaction, a multicomponent reaction for the synthesis of 2-aminothiophenes, also offers insights into the construction of related structures. Although it leads to a thiophene (B33073) ring, the initial steps involve the condensation of a carbonyl compound, a cyano-containing active methylene (B1212753) compound, and elemental sulfur, showcasing the potential for multicomponent strategies in assembling the desired functionalities.

A key precursor for the enethioamide core is β-aminocrotononitrile. This compound exists as a mixture of (E)- and (Z)-isomers, and their isomerization is subject to acid-base catalysis. The reaction of β-aminocrotononitrile with cyanothioacetamide has been reported as a pathway to pyridine-2(1H)-thione derivatives, indicating the reactivity of the enamine with thioamide-containing reagents. organic-chemistry.orgchemrxiv.org

Role of Precursor Reactants in Stereoselective Synthesis

The stereochemistry of the final product is critically dependent on the geometry of the precursor reactants and the reaction mechanism. The (2E) configuration of the target molecule necessitates a stereoselective approach.

The starting β-aminocrotononitrile exists in both cis (Z) and trans (E) forms. scilit.com The relative stability and reactivity of these isomers can influence the stereochemical outcome of subsequent reactions. Controlling the isomerization of β-aminocrotononitrile, which can be influenced by solvent and catalysts, is a potential strategy to favor the desired (E) isomer in the final product. scilit.com

For stereoselective synthesis of related enamines, catalytic asymmetric methods have been developed. For instance, the catalytic asymmetric preparation of enantioenriched β-hydroxy (E)-enamines has been achieved through the hydroboration of ynamides followed by a catalyzed addition to aldehydes. nih.govacs.orgrsc.org While not directly applicable to the target molecule, these methods highlight the potential of catalysis in controlling the stereochemistry of the double bond.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. These include the choice of solvent, temperature, catalyst, and reaction time.

In related syntheses of β-enaminonitriles and pyrimidines, temperature has been shown to be a critical factor in controlling the reaction outcome. rsc.org By carefully controlling the temperature, it is possible to selectively obtain the desired product in high yield.

The choice of base is also crucial in condensation reactions. In the reaction of malononitrile (B47326) dimer with isothiocyanates, the use of different bases such as triethylamine (B128534) or potassium hydroxide (B78521) can influence the product distribution and yield. researchgate.netscispace.com

Solvent selection plays a significant role in both reactivity and stereoselectivity. For instance, in the synthesis of β-hydroxy enamines, aprotic solvents like ethyl acetate (B1210297) were found to be effective in reducing elimination side reactions. nih.gov

Novel Approaches and Innovations in this compound Synthesis

Recent advancements in organic synthesis offer new avenues for the preparation of this compound with improved efficiency and sustainability.

Catalytic Strategies in Enethioamide Formation

Catalysis offers a powerful tool for the selective and efficient formation of C-C and C-N bonds, which are central to the synthesis of the target molecule. While specific catalytic methods for this compound are not yet established, related catalytic systems provide a blueprint for future development.

For the stereoselective synthesis of enamines, various catalytic systems have been explored. These include methods for the catalytic asymmetric preparation of enantioenriched β-hydroxy (E)-enamines. acs.org The use of chiral catalysts can induce high levels of stereoselectivity in the formation of the double bond.

Furthermore, catalytic methods for the synthesis of thioamides are also being developed. These approaches often utilize transition metal catalysts or organocatalysts to facilitate the thioamidation of various substrates.

Green Chemistry Principles Applied to Synthesis Protocols

The application of green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally friendly processes. This includes the use of greener solvents, catalysts, and energy sources.

Multicomponent reactions (MCRs) are inherently green as they often proceed in a single pot, reducing waste and improving atom economy. nih.gov The development of an MCR for the synthesis of the target molecule from simple, readily available starting materials would be a significant advancement. Sulfur-mediated MCRs, in particular, offer a sustainable alternative for the synthesis of thioamides. chemistryforsustainability.org

The use of green solvents, such as deep eutectic solvents (DES), has been shown to be effective for the synthesis of thioamides from aldehydes/ketones, amines, and elemental sulfur without the need for an additional catalyst. rsc.orgrsc.org These solvents are often biodegradable and can be recycled, further enhancing the sustainability of the process.

Microwave-assisted organic synthesis is another green technology that can significantly reduce reaction times and improve yields in the synthesis of related compounds like enamines, enaminonitriles, and thioamides. youtube.commdpi.comresearchgate.net

Flow Chemistry and Continuous Processing Techniques

The application of flow chemistry and continuous processing techniques to the synthesis of this compound represents a modern approach to its production. While specific literature on the continuous synthesis of this exact compound is not extensively detailed, the principles of flow chemistry can be applied to its known batch synthesis methods. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. researchgate.netnih.gov

Key benefits of a continuous flow process for a molecule like this compound would likely include precise control over reaction temperature, pressure, and stoichiometry. These parameters are critical in managing the exothermic nature of certain reaction steps and in minimizing the formation of impurities. The use of packed-bed reactors with immobilized catalysts or reagents could also streamline the synthesis and purification processes.

Table 1: Potential Advantages of Flow Synthesis for this compound

ParameterBatch Processing ChallengesFlow Chemistry Advantages
Heat Transfer Difficult to control in large volumes, potential for thermal runaways.Superior heat exchange due to high surface-area-to-volume ratios.
Mixing Inhomogeneous mixing can lead to side reactions and lower yields.Efficient and rapid mixing, ensuring uniform reaction conditions.
Safety Handling of potentially hazardous reagents and intermediates in large quantities.Smaller reactor volumes minimize the risk associated with hazardous materials.
Scalability Scaling up can be challenging and may require significant process redevelopment.Straightforward scaling by extending the operation time or by parallelization of reactors.

Chemical Reactivity and Mechanistic Studies of this compound

The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the thioamide, the cyano group, and the amino group. These groups influence the molecule's electronic properties and steric factors, leading to a rich and varied chemical behavior.

Nucleophilic and Electrophilic Reactivity of the Thioamide Group

The thioamide group is a key reactive center in the molecule. The sulfur atom, being larger and more polarizable than oxygen, imparts distinct reactivity to the thioamide compared to an amide. The sulfur atom can act as a nucleophile, participating in reactions with various electrophiles. Conversely, the carbon atom of the thioamide group is electrophilic and is susceptible to attack by nucleophiles.

Alkylation and acylation reactions are expected to occur readily at the sulfur atom, leading to the formation of thioimidate derivatives. These intermediates can be valuable for further functionalization. The thioamide group can also participate in cycloaddition reactions, serving as a building block for the synthesis of various heterocyclic compounds.

Role of the Cyano and Amino Groups in Reaction Mechanisms

The cyano and amino groups play a crucial role in modulating the reactivity of the entire molecule. The cyano group is a strong electron-withdrawing group, which influences the electron density distribution across the carbon-carbon double bond and the thioamide moiety. nih.govresearchgate.netnih.gov This electronic effect can impact the rates and regioselectivity of reactions. The cyano group itself can undergo transformations such as hydrolysis to a carboxylic acid or reduction to an amine. libretexts.org

The amino group, being an electron-donating group, has an opposing electronic effect. It increases the nucleophilicity of the double bond and can participate directly in reactions. researchgate.netnih.govlibretexts.orgslideshare.net For instance, the amino group can be acylated, alkylated, or can react with aldehydes and ketones to form Schiff bases. libretexts.org The presence of both an electron-withdrawing and an electron-donating group on the same double bond creates a push-pull system, which can lead to unique reactivity patterns.

Tautomerism and Isomerization Pathways

This compound can exist in various tautomeric forms. The most significant tautomerism is likely the thione-thiol equilibrium, where the proton from the nitrogen atom of the thioamide can migrate to the sulfur atom, forming a thiol group.

Another possible tautomeric form involves the migration of a proton from the amino group to the nitrogen of the cyano group, resulting in a ketenimine-like structure. The relative stability of these tautomers will depend on factors such as the solvent, temperature, and pH.

Isomerization around the carbon-carbon double bond is also a possibility. The (2E) configuration is specified, but under certain conditions, such as exposure to UV light or acid/base catalysis, isomerization to the (2Z) isomer could occur. The steric and electronic interactions between the substituents will determine the equilibrium position between the two isomers.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound will be influenced by the electronic and steric properties of the molecule. The electron-withdrawing cyano group is expected to increase the rate of nucleophilic attack at the double bond, while the electron-donating amino group would have the opposite effect.

Thermodynamically, the stability of the products will be a driving force for the reactions. For example, in cycloaddition reactions, the formation of a stable aromatic heterocyclic ring would be a strong thermodynamic driving force. Computational studies could provide valuable insights into the reaction energetics and help in predicting the most favorable reaction pathways.

Table 2: Summary of Functional Group Reactivity

Functional GroupNucleophilic CharacterElectrophilic CharacterPotential Transformations
Thioamide Sulfur atomCarbon atomAlkylation, acylation, cycloadditions, hydrolysis
Cyano Nitrogen lone pair (weak)Carbon atomHydrolysis, reduction, cycloadditions
Amino Nitrogen lone pair-Acylation, alkylation, Schiff base formation

Applications of 2e 3 Amino 2 Cyanobut 2 Enethioamide As a Precursor in Heterocyclic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The presence of both amino and cyano groups in (2E)-3-amino-2-cyanobut-2-enethioamide makes it an excellent starting material for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. These reactions often proceed through cyclocondensation pathways, where the reactive functionalities of the precursor interact with various electrophiles and nucleophiles to form stable ring structures.

Derivatization to Pyrimidine (B1678525) and Pyridone Systems

This compound and its analogs, such as cyanothioacetamide, are pivotal in the synthesis of pyrimidine derivatives. The general strategy involves the reaction of the enaminonitrile thioamide with compounds containing a dicarbonyl or a related functionality. For instance, the condensation of cyanothioacetamide with 1,3-dicarbonyl compounds or their equivalents in the presence of a base is a common method for constructing the pyrimidine ring.

Similarly, these precursors can be utilized for the synthesis of 3-cyano-2-pyridone derivatives. This transformation can be achieved through reaction with various active methylene (B1212753) compounds. For example, the reaction of N-alkylated-2-cyanoacetamides with acetylacetone (B45752) in the presence of a base like potassium hydroxide (B78521) affords 3-cyano-2-pyridone derivatives in excellent yields. organic-chemistry.orgmdpi.com Another approach involves a one-pot, three-component reaction of cyanoacetohydrazide, an activated nitrile substrate like cyanoacetamide, and an aromatic aldehyde, which yields N-amino-3-cyano-2-pyridone derivatives. researchgate.nettubitak.gov.tr

Table 1: Synthesis of Pyridone Derivatives from Cyanoacetamide Precursors

PrecursorsReagentProductYield (%)Reference
N-alkylated-2-cyanoacetamideAcetylacetone, KOHN-alkyl-3-cyano-2-pyridone61-79 organic-chemistry.orgmdpi.com
Cyanoacetohydrazide, Cyanoacetamide, Aromatic AldehydePiperidineN-amino-3-cyano-2-pyridone- researchgate.nettubitak.gov.tr
1,3-Diketones, CyanoacetamideLipaseSubstituted 3-cyano-2-pyridones- researchgate.net

Formation of Fused Bicyclic and Polycyclic Nitrogen Heterocycles

The reactivity of this compound extends to the synthesis of more complex fused bicyclic and polycyclic nitrogen heterocycles. A prominent example is the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. These compounds can be prepared from a preformed pyrimidine ring, which is then annulated with a pyridine (B92270) ring. jocpr.com For instance, the reaction of 6-aminouracil (B15529) with various reagents can lead to the formation of the pyrido[2,3-d]pyrimidine scaffold. jocpr.com

Another important class of fused heterocycles synthesized from similar precursors are thieno[2,3-b]pyridines and pyridothienopyrimidines. The synthesis of these compounds often starts from dihydrothioxopyridine derivatives, which can be obtained from the reaction of arylidenecyanothioacetamide with ethyl acetoacetate. orientjchem.org These intermediates can then be reacted with various halogenated compounds to yield the desired fused systems. orientjchem.org Furthermore, the o-aminonicotinonitrile moiety, which can be derived from precursors like cyanoacetamide, can be subjected to acylation or thioacylation followed by intramolecular cyclization to afford pyrido[2,3-d]pyrimidines. rsc.orgnih.gov

Table 2: Examples of Fused Nitrogen Heterocycles from Cyanothioacetamide Analogs

PrecursorReagent(s)Fused HeterocycleReference
ArylidenecyanothioacetamideEthyl acetoacetate, then halogenated compoundsThieno[2,3-b]pyridines, Pyridothienopyrimidines orientjchem.org
6-Aminouracil1,3-Dicarbonyl compoundsPyrido[2,3-d]pyrimidines jocpr.com
o-AminonicotinonitrileAcid chloridesPyrido[2,3-d]pyrimidines rsc.orgnih.gov

Mechanistic Pathways of Cyclocondensation Reactions

The formation of nitrogen-containing heterocycles from this compound and its analogs proceeds through well-defined cyclocondensation mechanisms. In the synthesis of pyrimidines, the reaction is believed to initiate with the formation of an N-acylimine from an aldehyde and urea (B33335) (or thioamide). This is followed by the reaction of the N-acylimine with an enolizable species, such as ethyl acetoacetate, to form an open-chain intermediate that subsequently cyclizes to the dihydropyrimidinone. researchgate.net

For the formation of fused systems like pyrido[2,3-d]pyrimidines from 4-aminopyrimidines, the mechanism involves an electrophilic attack on the 5-position of the pyrimidine ring, which is activated by electron-donating groups at the 2 and 4 positions. jocpr.com The subsequent cyclization with a three-carbon or two-carbon unit leads to the formation of the pyridine ring fused to the pyrimidine core. jocpr.com

Synthesis of Sulfur-Containing Heterocycles

The thioamide functionality in this compound is a key reactive site for the construction of sulfur-containing heterocycles. The sulfur atom can act as a nucleophile in various cyclization reactions, leading to the formation of important five-membered rings such as thiophenes and thiazoles. nsc.ru

Construction of Thiophene (B33073) and Thiazole (B1198619) Derivatives

The Gewald reaction is a classic and efficient method for the synthesis of 2-aminothiophenes, which involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. derpharmachemica.com While the exact mechanism is complex, it is initiated by a Knoevenagel-Cope condensation, followed by the addition of sulfur to form polysulfide intermediates, which then cyclize and aromatize to the thiophene product. chemrxiv.org

The Hantzsch thiazole synthesis is another fundamental reaction for the construction of thiazole rings. chemhelpasap.com This method involves the reaction of an α-haloketone with a thioamide. chemhelpasap.com The reaction mechanism begins with an SN2 reaction between the sulfur of the thioamide and the α-haloketone, followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the aromatic thiazole ring. Kinetic studies have shown this to be a second-order reaction with respect to both the thioamide and the α-halo carbonyl compound. orientjchem.org

Table 3: Key Reactions for Thiophene and Thiazole Synthesis

Reaction NamePrecursorsProductKey Mechanistic StepsReference(s)
Gewald ReactionCarbonyl compound, Active methylene nitrile, Sulfur2-AminothiopheneKnoevenagel-Cope condensation, Polysulfide formation, Cyclization, Aromatization derpharmachemica.comchemrxiv.org
Hantzsch Thiazole Synthesisα-Haloketone, ThioamideThiazoleSN2 attack by sulfur, Intramolecular cyclization, Dehydration orientjchem.orgchemhelpasap.com

Ring-Closing Reactions Involving the Thioamide Sulfur

The sulfur atom of the thioamide group in this compound can participate directly in intramolecular cyclization reactions to form a variety of sulfur-containing heterocycles. These reactions often involve the nucleophilic attack of the sulfur atom on an electrophilic center within the same molecule.

An example of such a reaction is the intramolecular thioamidoalkylation, which can lead to the formation of N,S-heterocyclic compounds like isoindolobenzothiazinones. figshare.com In these reactions, an N-acyliminium ion is generated, and the sulfur atom of the thioamide acts as an internal nucleophile to facilitate the ring closure. figshare.com Another example is the intramolecular cyclization of thioamide dianions with thioformamides, which, after treatment with iodine, leads to the formation of 5-amino-2-thiazolines and subsequently 5-aminothiazoles. nih.gov These reactions highlight the versatility of the thioamide group in constructing diverse heterocyclic frameworks through intramolecular ring-closing strategies. nsc.ru

Influence of Substituents on Cyclization Regioselectivity

The regioselectivity of cyclization reactions involving precursors like this compound is a critical aspect that dictates the final heterocyclic scaffold. While direct studies on this specific compound are limited, research on analogous systems, such as the reaction of cyanothioacetamide with unsymmetrical 1,3-diketones, provides valuable insights. The interaction of cyanothioacetamide with 2-acetylcyclohexanone (B32800) and 2-acetylcyclopentanone (B155173) has been shown to be non-regiospecific, yielding a mixture of 3-cyano-4-methyl- and 3-cyano-6-methyl-pyridin-2(1H)-thiones. researchgate.net The predominance of one regioisomer over the other is influenced by the structure of the diketone substrate. researchgate.net

In these reactions, the cyclization can theoretically proceed via two pathways, involving the nucleophilic attack of the active methylene group of cyanothioacetamide on either of the two carbonyl carbons of the diketone. The electronic and steric nature of the substituents on the diketone can influence the relative reactivity of the carbonyl groups, thereby affecting the ratio of the resulting regioisomers. For instance, the presence of an enamine functionality in 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes, derived from the corresponding diketones, has been explored to direct the regioselectivity of the cyclization. researchgate.net However, even with these modifications, a mixture of products is often observed. researchgate.net

These findings suggest that for this compound, the nature of the substituents on the reactant partner will play a crucial role in determining the regiochemical outcome of the cyclization. Electron-donating or withdrawing groups, as well as sterically demanding groups, can alter the electrophilicity of the reaction centers and influence the kinetic and thermodynamic control of the reaction, ultimately impacting the distribution of the final heterocyclic products. Further detailed studies on this compound are necessary to fully elucidate the intricate interplay of substituent effects on its cyclization regioselectivity.

Synthesis of Oxygen-Containing Heterocycles

The utility of this compound and its analogs extends to the synthesis of oxygen-containing heterocycles, such as furan (B31954) and pyran derivatives. These moieties are prevalent in numerous biologically active compounds and natural products.

The synthesis of 2-amino-4H-pyran-3-carbonitriles has been successfully achieved through three-component reactions involving aldehydes, malononitrile (B47326) (a close structural analog of the cyano-enamine portion of the target compound), and an active methylene compound like ethyl acetoacetate. researchgate.netnih.gov These reactions typically proceed via an initial Knoevenagel condensation, followed by a Michael addition and a subsequent intramolecular cyclization. nih.gov The versatility of this approach allows for the generation of a wide range of substituted pyran derivatives.

Furthermore, pyran rings can serve as precursors for the synthesis of furan derivatives. For example, the radical bromination of a 2-amino-4H-chromene-3-carbonitrile derivative in methanol (B129727) has been shown to induce a pyran ring contraction, leading to the formation of a benzofuran (B130515) derivative. nih.gov This transformation highlights the potential for post-synthetic modifications of pyran scaffolds to access furan-containing molecules. While direct synthesis of furans from this compound is not extensively documented, the reactivity of the cyano and thioamide groups suggests potential pathways for such transformations, for instance, through reactions with α-haloketones followed by intramolecular cyclization involving an oxygen nucleophile.

The following table provides examples of pyran derivatives synthesized from precursors analogous to this compound.

AldehydeActive Methylene CompoundCatalystProductYield (%)Reference
BenzaldehydeMalononitrile, Dimedone2-Aminoethanol2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile81-88 nih.gov
3-PhenylpropanalMalononitrile, Dimedone2-Aminoethanol2-Amino-7,7-dimethyl-5-oxo-4-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile81-88 nih.gov
Various BenzaldehydesMalononitrile, Ethyl AcetoacetateAmmonium (B1175870) Hydroxide, Ionic LiquidsSubstituted 2-Amino-4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-4H-pyrans- researchgate.net

The formation of oxygen-containing heterocycles from precursors like this compound often involves the participation of oxygen nucleophiles in the cyclization step. In the synthesis of 2-amino-4H-pyrans from aldehydes, malononitrile, and a β-dicarbonyl compound, the enolate oxygen of the dicarbonyl compound acts as the nucleophile that attacks the electrophilic center generated after the Michael addition, leading to the closure of the pyran ring. nih.gov

The reaction mechanism typically involves the following key steps:

Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (e.g., malononitrile) to form an α,β-unsaturated intermediate.

Michael Addition: A nucleophile, such as the enolate of a β-dicarbonyl compound, adds to the β-position of the unsaturated intermediate.

Intramolecular Cyclization: The oxygen atom of the enolate attacks an electrophilic center, typically a nitrile group, to form the heterocyclic ring.

Tautomerization: The final product is formed after tautomerization.

The efficiency and regioselectivity of this cyclization can be influenced by the nature of the oxygen nucleophile and the reaction conditions. The use of different β-dicarbonyl compounds or other oxygen-containing nucleophiles can lead to a variety of furan and pyran derivatives.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern organic synthesis due to their efficiency and atom economy. The multifunctional nature of this compound makes it an ideal candidate for the design of novel MCRs.

The design of MCRs involving this compound or its analogs often leverages the reactivity of its cyano, amino, and thioamide groups. These reactions can lead to the rapid assembly of highly substituted and structurally diverse heterocyclic scaffolds. For instance, the one-pot, four-component synthesis of 2-amino-3-cyanopyridine (B104079) derivatives involves the reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate (B1210297). researchgate.netnih.gov This reaction demonstrates the power of MCRs to construct complex molecules from simple starting materials.

The scope of these MCRs can be expanded by varying the individual components. The use of different aldehydes and ketones allows for the introduction of various substituents on the final heterocyclic ring. This modularity is a key advantage of MCRs in the context of medicinal chemistry and materials science, where the synthesis of libraries of related compounds is often required for structure-activity relationship studies.

The following table illustrates the scope of a four-component reaction for the synthesis of 2-amino-3-cyanopyridine derivatives, which is analogous to potential MCRs involving this compound.

AldehydeKetoneCatalystProductYield (%)Reference
4-Cl-benzaldehydeAcetophenoneLDH@TRMS@BDSA@Cu2-amino-6-(4-chlorophenyl)-4-phenyl-3-cyanopyridineHigh researchgate.net
Various Aryl AldehydesVarious AcetophenonesLDH@TRMS@BDSA@CuSubstituted 2-amino-3-cyanopyridinesHigh researchgate.net
BenzaldehydeAcetophenone-2-amino-4,6-diphenylnicotinonitrile- nih.gov
4-Bromobenzaldehyde4-Bromoacetophenone-2-amino-4,6-bis(4-bromophenyl)-5-cyanopyridine- nih.gov

The development of efficient and selective catalysts is crucial for advancing the utility of MCRs. A variety of catalysts have been explored for MCRs that are analogous to those involving this compound. These include both homogeneous and heterogeneous catalysts.

For the synthesis of 2-amino-3-cyanopyridine derivatives, nanocatalysts such as copper iodide nanoparticles supported on double layer hydroxides (LDH@TRMS@BDSA@Cu) have been shown to be highly effective. researchgate.net These catalysts offer advantages such as high efficiency, stability, environmental friendliness, and recyclability. The use of such catalysts can lead to shorter reaction times and improved yields under mild, often solvent-free, conditions. researchgate.net

Other catalytic systems employed for similar transformations include basic catalysts like 2-aminoethanol, piperidine, and morpholine, which facilitate the initial condensation and subsequent cyclization steps. nih.gov The choice of catalyst can significantly influence the reaction pathway and the final product distribution. For example, in the synthesis of 2-amino-4H-pyrans, various catalysts such as ammonium hydroxide and ionic liquids have been investigated to optimize the reaction conditions. researchgate.net

The future development of catalysts for MCRs involving this compound will likely focus on designing highly selective, recyclable, and environmentally benign catalytic systems. This will further enhance the utility of this versatile precursor in the efficient synthesis of complex and biologically relevant heterocyclic molecules.

Spectroscopic and Structural Characterization Methodologies in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Elucidation of Proton and Carbon Chemical Shifts for Structural Assignment

In the ¹H NMR spectrum of (2E)-3-amino-2-cyanobut-2-enethioamide, distinct signals corresponding to the different types of protons are expected. The protons of the amino (NH₂) group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl (CH₃) protons are expected to produce a sharp singlet.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The carbon of the cyano (C≡N) group would resonate at a characteristic downfield position. The olefinic carbons (C=C) would also have distinct chemical shifts, influenced by the electron-donating amino group and the electron-withdrawing cyano and thioamide groups. The carbon of the thioamide (C=S) group is expected to appear at a significantly downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
NH₂5.0 - 7.0 (broad singlet)-
CH₃2.0 - 2.5 (singlet)15 - 25
C-CN-90 - 100
C-NH₂-150 - 160
C≡N-115 - 125
C=S-180 - 190

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show a correlation between the NH₂ protons and potentially the methyl protons if there is any long-range coupling, although this is often not observed for amino groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons. For instance, the methyl protons would be expected to show correlations to the C-NH₂ and C-CN carbons. The NH₂ protons would likely show correlations to the C-NH₂ and C=S carbons.

Table 2: Expected 2D NMR Correlations

Proton Signal COSY Correlations HSQC Correlation (Carbon) HMBC Correlations (Carbons)
NH₂--C-NH₂, C=S
CH₃-CH₃C-NH₂, C-CN

Stereochemical Assignments via NOESY and Coupling Constants

The stereochemistry of the double bond is crucial for defining the compound as the (2E) isomer. The Nuclear Overhauser Effect (NOE) is a through-space interaction that can be detected by a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. For the (2E) isomer, a NOESY experiment would be expected to show a correlation between the amino protons and the methyl protons, as they are on the same side of the double bond. The absence of a significant NOE between these groups would suggest the (2Z) isomer.

Coupling constants can also provide stereochemical information, but in this case, with no protons directly attached to the double bond carbons, this method is not directly applicable for assigning the E/Z configuration.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the C≡N stretching of the cyano group, the C=C stretching of the double bond, and the C=S stretching of the thioamide group.

Table 3: Expected IR and Raman Vibrational Frequencies

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H stretch (amino)3400 - 32003400 - 3200
C≡N stretch (cyano)2260 - 22202260 - 2220
C=C stretch1650 - 16001650 - 1600
C=S stretch (thioamide)1250 - 10201250 - 1020

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₇N₃S), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for this compound might include the loss of small neutral molecules such as hydrogen sulfide (B99878) (H₂S), ammonia (B1221849) (NH₃), or hydrogen cyanide (HCN). Alpha-cleavage adjacent to the amino and thioamide groups is also a likely fragmentation route.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Possible Fragment Plausible Neutral Loss
141[C₅H₇N₃S]⁺Molecular Ion
124[C₅H₆N₂S]⁺NH₃
114[C₄H₄N₂S]⁺HCN
108[C₅H₇N₃]⁺H₂S

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Based on the crystal structures of analogous compounds, it is expected that the this compound molecule would be largely planar due to the sp² hybridization of the atoms in the C=C double bond and the delocalization of electrons across the enamine-cyano-thioamide system. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the amino and thioamide groups, forming extended networks in the solid state.

Co-crystallization Studies and Supramolecular Assembly Research

Co-crystallization is a widely used strategy in crystal engineering to modify the physicochemical properties of a compound by forming a new crystalline solid with another molecule, known as a coformer. These studies are essential for investigating supramolecular assembly, which is governed by non-covalent interactions like hydrogen bonding, halogen bonding, and π-π stacking. Such research can provide insights into designing materials with tailored properties.

In the context of this compound, there is no available research on its co-crystallization with other molecules. As a result, there are no findings to report on the potential supramolecular synthons it may form or the nature of the resulting crystal structures. The exploration of its ability to form co-crystals could open avenues for modulating its properties, but this area of research remains unexplored.

Due to the absence of specific research on the single-crystal and co-crystal structures of this compound, no data tables can be generated at this time.

Theoretical and Computational Investigations of 2e 3 Amino 2 Cyanobut 2 Enethioamide

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

No published studies utilizing Density Functional Theory (DFT) to specifically investigate the electronic structure, reactivity descriptors (such as HOMO-LUMO gap, chemical hardness, and electrophilicity index), or electrostatic potential of (2E)-3-amino-2-cyanobut-2-enethioamide were found. Such calculations would be instrumental in understanding its kinetic and thermodynamic stability and predicting its behavior in chemical reactions.

Ab Initio Methods for Molecular Orbital Analysis

There is no available research that employs ab initio methods, such as Hartree-Fock (HF) or post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory or Coupled Cluster), to analyze the molecular orbitals of this compound. This type of analysis is crucial for a fundamental understanding of its bonding characteristics and electronic transitions.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational studies aimed at predicting the Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound are absent from the scientific literature. These theoretical predictions are vital for complementing experimental data and aiding in the structural elucidation of the compound.

Conformational Analysis and Potential Energy Surface Studies

Tautomeric Equilibrium Investigations

Specific computational investigations into the tautomeric equilibrium of this compound could not be located. The molecule possesses the potential for various tautomeric forms, and a theoretical study would be necessary to determine the relative stabilities of these tautomers in different environments (gas phase and solution).

Rotational Barriers and Molecular Flexibility

There are no available studies that have computationally explored the potential energy surface of this compound to determine the rotational barriers around its single bonds. Such an analysis would provide insight into its molecular flexibility and the accessible conformations at different temperatures.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

There is a lack of published studies detailing molecular dynamics simulations performed on this compound. Consequently, specific data regarding its conformational flexibility, intermolecular interactions over time, and its behavior in various solvents at a molecular level are not available.

Reaction Mechanism Elucidation via Computational Pathways

Similarly, the computational elucidation of reaction mechanisms involving this compound has not been extensively reported.

Transition State Analysis for Key Transformations

No specific data from transition state analyses for key chemical transformations of this compound could be retrieved from the available literature. This includes information on the geometry of transition states, activation energies, and imaginary frequencies.

Energy Profiles of Cyclization and Derivatization Reactions

Detailed energy profiles for the cyclization and derivatization reactions of this compound, which would be derived from computational studies, are not present in the surveyed scientific record.

Derivatives and Analogues of 2e 3 Amino 2 Cyanobut 2 Enethioamide

Design and Synthesis of Structurally Modified Analogues

The synthetic versatility of the (2E)-3-amino-2-cyanobut-2-enethioamide backbone allows for targeted modifications at several key positions. These alterations can be broadly categorized into substitutions on the butene chain, modifications of the peripheral amino and cyano moieties, and isosteric replacement of the thioamide group.

Substituent Effects on the Butene Chain

The introduction of substituents on the butene chain of this compound can significantly influence the molecule's conformation, electronic distribution, and, consequently, its reactivity. The synthesis of such analogues can be achieved through various strategies, often starting from appropriately substituted precursors.

For instance, the synthesis of analogues with substituents at the C4 position (the methyl group in the parent compound) can be accomplished by employing different starting ketones in the initial condensation reaction. The Gewald reaction, a multicomponent reaction involving a ketone, an active methylene (B1212753) nitrile, and elemental sulfur, is a powerful tool for the synthesis of 2-aminothiophenes, which can be seen as cyclized analogues. By analogy, a similar condensation of a variety of ketones with cyanoacetamide followed by thionation could yield a library of C4-substituted derivatives.

The nature of the C4 substituent, whether electron-donating or electron-withdrawing, will have a profound impact on the electron density of the enamine double bond. Electron-donating groups, such as alkyl or alkoxy groups, are expected to increase the nucleophilicity of the β-carbon, making the analogue more reactive towards electrophiles. Conversely, electron-withdrawing groups, like nitro or trifluoromethyl groups, would decrease the nucleophilicity, potentially altering the regioselectivity of reactions.

Substituent at C4 Expected Electronic Effect Predicted Impact on Reactivity
-CH₃ (parent)Weakly electron-donatingBaseline nucleophilicity
-OCH₃Strongly electron-donatingIncreased nucleophilicity at Cβ
-CF₃Strongly electron-withdrawingDecreased nucleophilicity at Cβ
-PhElectron-withdrawing (inductive), ConjugatingModulated nucleophilicity, potential for extended conjugation

Modifications of the Amino and Cyano Groups

The peripheral amino and cyano groups are also amenable to a wide range of chemical transformations, leading to a diverse set of analogues.

Amino Group Modifications: The primary amino group can be readily N-alkylated, N-arylated, or acylated to introduce steric bulk and modify the electronic properties of the enamine nitrogen. researchgate.net N-alkylation, for example, can be achieved through reductive amination or direct alkylation with alkyl halides. N-acylation with acid chlorides or anhydrides would convert the amino group into an amide, significantly reducing the electron-donating ability of the nitrogen and thus the nucleophilicity of the enamine system. makingmolecules.com The formation of enamines from secondary amines is a well-established reaction and can be used to synthesize N,N-disubstituted analogues. wikipedia.org

Cyano Group Modifications: The cyano group is a versatile functional handle that can be hydrolyzed to a carboxamide or a carboxylic acid, reduced to an aminomethyl group, or participate in cycloaddition reactions. mdpi.comrsc.org Hydrolysis under acidic or basic conditions would yield the corresponding amide or carboxylate analogues, drastically altering the electronic nature of the C2 position from electron-withdrawing to potentially coordinating (carboxylate). Reduction of the nitrile, for instance with lithium aluminum hydride, would furnish a primary amine, introducing a new basic center into the molecule.

Modification Reagent/Condition Resulting Functional Group Expected Change in Properties
N-AcetylationAcetic anhydride, pyridine (B92270)-NHCOCH₃Decreased enamine nucleophilicity
N,N-DimethylationFormaldehyde, formic acid (Eschweiler-Clarke)-N(CH₃)₂Increased steric hindrance, maintained nucleophilicity
Cyano HydrolysisH₂SO₄ (aq), heat-CONH₂Introduction of a hydrogen-bonding group
Cyano ReductionLiAlH₄, then H₂O-CH₂NH₂Introduction of a primary amine

Isosteric Replacements of the Thioamide Functionality

Common isosteres for the thioamide group include the amide, selenoamide, and various five-membered heterocycles such as 1,2,4-oxadiazoles or 1,2,4-triazoles. nih.gov The synthesis of the corresponding amide analogue could be achieved by using cyanoacetamide in the initial condensation instead of cyanoethanethioamide. Selenoamides can often be prepared from the corresponding amides using reagents like Woollins' reagent. The synthesis of heterocyclic isosteres would require multi-step synthetic sequences, potentially involving the reaction of the cyano group or the thioamide with suitable reagents to build the heterocyclic ring.

The replacement of the sulfur atom with oxygen (amide) would decrease the acidity of the N-H protons and alter the hydrogen bonding capabilities of the molecule. hyphadiscovery.com Heterocyclic isosteres would introduce different dipole moments and steric profiles, significantly impacting intermolecular interactions.

Isosteric Replacement Key Structural Change Potential Impact on Properties
Amide (-CONH₂)S replaced by OAltered H-bonding, decreased lipophilicity
Selenoamide (-CSeNH₂)S replaced by SeIncreased polarizability, altered reactivity
1,2,4-Oxadiazole (B8745197)Replacement of -CSNH₂ with a heterocycleChanges in geometry, dipole moment, and metabolic stability
1,2,4-TriazoleReplacement of -CSNH₂ with a heterocycleIntroduction of additional H-bond donors/acceptors, altered pKa

Comparative Reactivity Studies of Analogues

The structural modifications discussed above are expected to have a significant impact on the reactivity of the resulting analogues. Comparative studies are crucial to understand the interplay of electronic and steric factors in directing reaction outcomes and to explore the potential for divergent synthetic pathways.

Influence of Electronic and Steric Factors on Reaction Outcomes

The reactivity of this compound and its analogues is governed by the delicate balance of the nucleophilic enamine system and the electrophilic character of the α,β-unsaturated system.

Electronic Factors: Substituents on the butene chain and modifications of the amino group will primarily influence the nucleophilicity of the β-carbon of the enamine. Electron-donating groups will enhance the reactivity towards electrophiles, such as alkyl halides or Michael acceptors. makingmolecules.com For instance, an analogue with a C4-methoxy group would be expected to undergo alkylation at the β-carbon more readily than the parent compound. Conversely, N-acylation would significantly decrease this nucleophilicity, potentially favoring reactions at other sites, such as the thioamide sulfur.

Steric Factors: The introduction of bulky substituents, either on the butene chain or on the amino group, will sterically hinder the approach of reagents. This can lead to changes in regioselectivity or a decrease in reaction rates. For example, N,N-diethyl analogues might show a reduced rate of reaction with sterically demanding electrophiles compared to the parent primary amine.

Analogue Dominant Factor Predicted Reactivity with Electrophile (e.g., CH₃I)
C4-OCH₃ substitutedElectronic (Donating)Increased rate of Cβ-alkylation
N-acetylatedElectronic (Withdrawing)Decreased rate of Cβ-alkylation, potential for S-alkylation
N,N-diethyl substitutedStericDecreased rate of Cβ-alkylation

Divergent Synthetic Pathways from Modified Precursors

The structural diversity of the synthesized analogues can be leveraged to achieve divergent synthetic outcomes from a common precursor or closely related intermediates. The modification of functional groups can open up new reaction pathways that are not accessible to the parent compound.

For example, an analogue where the cyano group has been reduced to an aminomethyl group introduces a new nucleophilic center. This could lead to intramolecular cyclization reactions, forming heterocyclic structures that are not possible with the parent molecule. For instance, reaction with a suitable dielectrophile could lead to the formation of a fused pyrimidine (B1678525) ring.

Similarly, isosteric replacement of the thioamide with a 1,2,4-oxadiazole would render the molecule inert to reactions that typically target the thioamide group, such as reactions with soft electrophiles. This would allow for selective functionalization at other positions of the molecule.

A hypothetical example of divergent synthesis is illustrated below:

Pathway A (Parent Compound): The parent this compound could undergo a cycloaddition reaction with a dienophile, where the enamine system acts as the diene component.

Pathway B (Cyano-reduced Analogue): The corresponding aminomethyl analogue, upon treatment with a phosgene (B1210022) equivalent, could undergo intramolecular cyclization to form a dihydropyrimidinethione derivative.

Pathway C (Thioamide-to-Amide Analogue): The amide analogue might favor a different cyclization pathway under certain conditions, for instance, a base-catalyzed intramolecular addition of the amide N-H to the cyano group to form a pyrimidinone ring.

These examples highlight how subtle modifications to the core structure can lead to significantly different and predictable chemical transformations, expanding the synthetic utility of this class of compounds.

Mechanistic Investigations into Structure-Reactivity Relationships

The core structure of this compound features a highly polarized and reactive α,β-unsaturated system. The presence of both electron-donating (amino) and electron-withdrawing (cyano and thioamide) groups creates a molecule with multiple reactive sites, susceptible to both electrophilic and nucleophilic attack.

The enamine-like character endowed by the amino group at the β-position enhances the nucleophilicity of the α-carbon, while the electron-withdrawing nature of the cyano and thioamide groups renders the β-carbon electrophilic. This electronic push-pull system is central to understanding the reactivity of these compounds.

Influence of Functional Groups on Reactivity

The reactivity of this compound derivatives is a composite of the individual and collective effects of its functional groups. The amino, cyano, and thioamide groups each play a critical role in modulating the electronic distribution and, consequently, the chemical behavior of the molecule.

Functional GroupElectronic EffectInfluence on Reactivity
Amino (-NH2) Electron-donating (by resonance)Increases the electron density of the C=C double bond, enhancing its nucleophilicity. Can also act as a nucleophile itself.
Cyano (-CN) Electron-withdrawing (by induction and resonance)Decreases the electron density of the C=C double bond, making the β-carbon more susceptible to nucleophilic attack. Activates the molecule for Michael additions.
Thioamide (-CSNH2) Electron-withdrawingFurther enhances the electrophilicity of the β-carbon. The sulfur atom can act as a nucleophile or be involved in cyclization reactions. The thioamide group can also participate in reactions as a dinucleophile.
Methyl (-CH3 at C3) Electron-donating (by induction)Slightly increases the electron density of the double bond, potentially modulating the rate of reactions. Steric hindrance from the methyl group can influence the regioselectivity of reactions.

This combination of functional groups makes derivatives of this compound versatile precursors for the synthesis of various heterocyclic compounds. For instance, the reaction of related cyanothioacetamide derivatives with hydrazine (B178648) involves both the cyano and thioamide groups, leading to the formation of 3,5-diaminopyrazoles. nih.govresearchgate.net In other cases, reactions can proceed with the participation of the cyano and enamine functionalities, leaving the thioamide group intact. nih.govresearchgate.net

Reaction Mechanisms and Regioselectivity

The diverse reactivity of this compound derivatives gives rise to a variety of reaction mechanisms, with regioselectivity being a key consideration.

Michael Addition: The α,β-unsaturated thioamide system is a prime candidate for Michael-type additions. Nucleophiles will preferentially attack the electrophilic β-carbon. The regioselectivity of such reactions can be influenced by the nature of the nucleophile and the substituents on the this compound core.

Cyclization Reactions: The strategic placement of reactive functional groups facilitates various cyclization reactions. For example, the interaction of cyanothioacetamide with 1,3-dicarbonyl compounds is a well-established method for synthesizing pyridine derivatives. researchgate.net The regioselectivity of these cyclizations is often dependent on the structure of the diketone substrate. researchgate.net In the case of this compound derivatives, intramolecular cyclization can occur, leading to the formation of diverse heterocyclic systems. The reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, for instance, proceeds through a Michael adduct followed by cyclization to yield dihydrothiophenes. nih.gov

Reactions involving the Enamine Moiety: The enamine character of the molecule allows it to act as a nucleophile in reactions such as alkylation and acylation. libretexts.org The reactivity of enamines is well-documented, and they can serve as synthetic equivalents to enolates, often with the advantage of being neutral and easier to prepare. libretexts.org The nucleophilicity of the enamine system can be tuned by substituents on the nitrogen atom and at the α- and β-positions of the double bond.

The table below summarizes the expected reactivity patterns and the factors influencing them for derivatives of this compound.

Reaction TypeMechanistic PathwayKey Influencing FactorsExpected Outcome
Michael Addition Nucleophilic attack at the β-carbon.Nature of the nucleophile, solvent, steric hindrance at the β-position.Formation of a new C-Nu bond at the β-carbon.
Cyclization Intramolecular or intermolecular nucleophilic attack followed by ring closure.Presence of suitable electrophilic and nucleophilic centers, reaction conditions (temperature, catalyst).Synthesis of heterocyclic compounds (e.g., pyridines, thiophenes, pyrazoles).
Alkylation/Acylation SN2 reaction at the α-carbon via the enamine tautomer.Electrophilicity of the alkylating/acylating agent, steric hindrance.Formation of a new C-C or C-acyl bond at the α-carbon.

Advanced Analytical Techniques in the Research of 2e 3 Amino 2 Cyanobut 2 Enethioamide and Its Derivatives

Chromatographic Separations (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are powerful tools for separating the components of a mixture, making them ideal for assessing the purity of (2E)-3-amino-2-cyanobut-2-enethioamide and monitoring its formation during a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of polar and non-volatile compounds like this compound. A reversed-phase HPLC method would likely be effective, utilizing a nonpolar stationary phase and a polar mobile phase. The high efficiency of HPLC allows for the separation of the target compound from starting materials, byproducts, and degradation products. By monitoring the appearance of the product peak and the disappearance of reactant peaks over time, the reaction progress can be accurately tracked.

A typical HPLC method for the purity assessment of this compound could involve a C18 column with a gradient elution using a mixture of water and acetonitrile (B52724) as the mobile phase. UV detection would be appropriate, given the presence of chromophores in the molecule.

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. The direct analysis of the polar and likely non-volatile this compound by GC may be challenging. However, derivatization to increase volatility could make GC a viable option for the analysis of this compound and its derivatives.

Interactive Data Table: Representative HPLC Method for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B in 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Hypothetical Retention Time 7.8 min

Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry, provide both separation and structural information, making them invaluable for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound and its derivatives. Following separation by HPLC, the analyte is introduced into the mass spectrometer, which provides information about its molecular weight and structure. This is particularly useful for identifying unknown impurities or reaction byproducts. Electrospray ionization (ESI) would be a suitable ionization technique for this polar molecule. LC-MS/MS, a tandem mass spectrometry technique, can provide even more detailed structural information through fragmentation analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for the analysis of volatile derivatives of this compound. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

Interactive Data Table: Predicted LC-MS Parameters and Expected Ions for this compound

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+H]⁺ m/z 142.05
Expected [M+Na]⁺ m/z 164.03
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Potential Fragments Fragments corresponding to loss of NH₃, SH, or CN

Capillary Electrophoresis in Reaction Mixture Characterization

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. analyticaltoxicology.com It is particularly advantageous for the analysis of polar and charged molecules and requires only very small sample volumes. analyticaltoxicology.com Capillary Zone Electrophoresis (CZE) is a common mode of CE that separates analytes based on their charge-to-size ratio. nih.govrsc.org

For the characterization of a reaction mixture in the synthesis of this compound, CE can provide a rapid assessment of the presence of ionic starting materials, intermediates, and the final product. The technique's high efficiency can resolve closely related impurities that may be difficult to separate by HPLC. The use of a highly acidic background electrolyte can be beneficial for the simultaneous analysis of polar molecules with differing pKa values. nih.gov

Interactive Data Table: Proposed Capillary Zone Electrophoresis Method for Reaction Monitoring

ParameterValue
Capillary Fused Silica, 50 µm i.d., 60 cm total length
Background Electrolyte 25 mM Phosphate buffer, pH 7.0
Applied Voltage 20 kV
Detection UV at 214 nm
Injection Hydrodynamic, 50 mbar for 5 s
Expected Migration Order Cationic species > Neutral species > Anionic species

Future Directions and Open Research Questions for 2e 3 Amino 2 Cyanobut 2 Enethioamide

Unexplored Reactivity Patterns and Novel Transformations

The rich electronic landscape of (2E)-3-amino-2-cyanobut-2-enethioamide, a vinylogous cyanothioamide, suggests a variety of untapped reactive pathways. The conjugated system, featuring both nucleophilic (amino) and electrophilic (cyano and thioamide) centers, is ripe for investigation. Future research should systematically explore its behavior in a range of reactions.

Potential Areas of Investigation:

Reaction TypePotential ReactantsExpected OutcomeResearch Focus
Cycloaddition ReactionsDienes, dipolarophilesNovel heterocyclic scaffoldsUnderstanding the regioselectivity and stereoselectivity of the cycloaddition processes.
Multicomponent ReactionsAldehydes, isonitriles, etc.Complex molecular architectures in a single stepDeveloping new, efficient one-pot syntheses of diverse compound libraries.
C-H ActivationTransition metal catalystsFunctionalized derivatives with enhanced propertiesExploring selective activation of the various C-H bonds within the molecule.
Reactions with ElectrophilesAlkyl halides, acyl chloridesN- and S-functionalized derivativesInvestigating the chemoselectivity of alkylation and acylation at the nitrogen and sulfur atoms.
Reactions with NucleophilesAmines, thiols, alcoholsAddition or substitution productsProbing the reactivity of the cyano and thioamide groups towards various nucleophiles.

A thorough exploration of these and other reaction types will undoubtedly expand the synthetic utility of this versatile building block.

Stereocontrol in Complex Molecule Synthesis Utilizing the Compound

The planar, prochiral nature of the C2-C3 double bond in this compound offers a critical handle for stereocontrol in the synthesis of complex, chiral molecules. Future efforts should be directed towards developing asymmetric transformations that exploit this feature.

The application of chiral auxiliaries, temporarily attached to the amino or thioamide group, could induce facial selectivity in reactions at the double bond. Similarly, the development of chiral catalysts, including both metal-based and organocatalytic systems, could enable enantioselective additions to the molecule's core structure. Investigating diastereoselective reactions of chiral derivatives of the compound will also be a fruitful avenue of research. Success in this area would pave the way for the synthesis of enantiomerically pure compounds with potential applications in medicinal chemistry and materials science.

Integration into Advanced Synthetic Strategies and Total Synthesis

The structural motifs accessible from this compound make it an attractive starting material for the total synthesis of natural products and other biologically active molecules. Its ability to serve as a precursor to various heterocyclic systems, such as pyridines, pyrimidines, and thiazoles, is particularly noteworthy.

Future research should focus on identifying natural products that contain substructures derivable from this compound. Retrosynthetic analysis of such targets could reveal novel and efficient synthetic routes that leverage the unique reactivity of this compound. Its integration into diversity-oriented synthesis (DOS) strategies could also lead to the rapid generation of libraries of complex and diverse small molecules for biological screening.

Theoretical Validation of Predicted Reaction Pathways

Computational chemistry offers a powerful tool for predicting and understanding the reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, predict the stability of intermediates and transition states, and rationalize observed stereochemical outcomes.

Future theoretical studies should focus on:

Mapping the potential energy surfaces of key reactions to identify the most favorable pathways.

Calculating the activation barriers for different transformations to predict reaction feasibility and selectivity.

Analyzing the frontier molecular orbitals (HOMO and LUMO) to understand the compound's nucleophilic and electrophilic character.

Modeling the interaction with chiral catalysts to elucidate the origins of enantioselectivity in asymmetric reactions.

Such theoretical insights will be invaluable for guiding experimental work and accelerating the discovery of new and useful transformations.

Development of New Catalytic Systems for its Derivatization

The development of novel catalytic systems tailored for the specific functionalization of this compound is a critical area for future research. While traditional stoichiometric methods can be used for its derivatization, catalytic approaches offer significant advantages in terms of efficiency, selectivity, and sustainability.

Research in this area should target the development of catalysts for:

Asymmetric hydrogenation of the C=C double bond to access chiral building blocks.

Cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

Catalytic cycloaddition reactions to control the formation of complex heterocyclic systems.

Enantioselective functionalization of the amino and thioamide groups.

The discovery of new catalytic systems will not only expand the chemical space accessible from this compound but also enhance its value as a versatile tool for organic synthesis.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (2E)-3-amino-2-cyanobut-2-enethioamide?

Methodological Answer: Synthesis of structurally analogous enethioamides typically involves condensation reactions between cyanoacetamide derivatives and thioamide precursors under controlled pH and temperature. Key steps include:

  • Reagent Selection : Use of catalysts like pyridine or DMF to enhance reactivity.
  • Purification : Column chromatography or recrystallization to isolate the product from byproducts .
  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the (2E) stereochemistry and amine/cyano group positions.
  • IR Spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (thioamide C=S) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular mass and fragmentation patterns .

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive structural

  • Crystallization : Use solvent diffusion (e.g., ethanol/water) to grow high-quality crystals.
  • Refinement : Employ SHELXL for structure solution, focusing on anisotropic displacement parameters to model thermal motion .
  • Validation : Check for R-factor convergence (<5%) and Hirshfeld surface analysis to confirm packing efficiency .

Advanced Research Questions

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility:

  • Re-evaluate Assumptions : Compare gas-phase computational models (e.g., DFT) with experimental solvent-dependent data.
  • Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in the thioamide group.
  • Statistical Analysis : Apply Bland-Altman plots to quantify systematic biases between techniques .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystalline this compound?

Methodological Answer: Graph set analysis (GSA) is critical for mapping intermolecular interactions:

  • Identify Donor/Acceptor Pairs : Use Mercury software to visualize N–H···S and N–H···N interactions.
  • Topology Codes : Assign graph notations (e.g., D(2)\text{D}(2) for dimeric motifs) to classify hydrogen-bond patterns .
  • Thermal Stability : Correlate hydrogen-bond strength (via bond lengths/angles) with DSC-measured melting points.

Q. How can experimental phasing methods improve structural determination for low-symmetry crystals?

Methodological Answer: For challenging crystals (e.g., twinned or small-volume):

  • SAD/MAD Phasing : Utilize synchrotron radiation to collect anomalous scattering data from sulfur atoms.
  • Pipeline Integration : Combine SHELXC/D/E for rapid phase determination, followed by iterative refinement in SHELXL .
  • Twinned Data Handling : Apply HKL-3000 or XPREP to deconvolute overlapping reflections.

Q. What statistical frameworks ensure reproducibility in biological activity assays for this compound?

Methodological Answer: To mitigate false positives/negatives:

  • Blind Testing : Use double-blind protocols for enzyme inhibition assays.
  • Power Analysis : Predefine sample sizes (e.g., n3n \geq 3) to achieve 95% confidence intervals.
  • Negative Controls : Include known inhibitors (e.g., thioamide analogs) to validate assay conditions .

Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting data in publications?

Methodological Answer: Transparent reporting is critical:

  • Supplementary Materials : Include raw NMR/spectral data and refinement logs for peer review.
  • Uncertainty Quantification : Report standard deviations for crystallographic R-factors and biological IC50_{50} values.
  • Retraction Protocols : Follow COPE guidelines if post-publication errors are identified .

Q. What are best practices for ensuring compliance with IUPAC nomenclature in structural reports?

Methodological Answer:

  • Software Tools : Use ChemDraw or Open Babel to generate systematic names.
  • Cross-Verification : Validate against PubChem or ChemSpider entries for consistency .

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